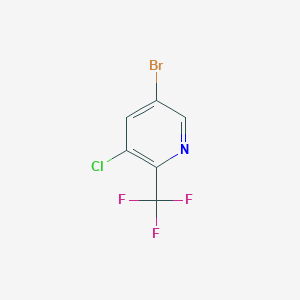
ethyl 5-formyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-formyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H8N2O3 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl 5-formyl-1H-pyrazole-4-carboxylate, is an important area of organic chemistry . A common method involves the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of a compound to the double bond of another compound, followed by an intramolecular cyclization . This process can yield products in up to 97% yield with reaction times of 2-4 hours .Molecular Structure Analysis
The InChI code for ethyl 5-formyl-1H-pyrazole-4-carboxylate is 1S/C7H8N2O3/c1-2-12-7(11)5-3-9-10-6(5)8-4-11/h3-4H,2H2,1H3,(H2,8,9,10,11) . This indicates that the molecule contains a five-membered ring with two adjacent nitrogen atoms, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazole derivatives, including ethyl 5-formyl-1H-pyrazole-4-carboxylate, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
Ethyl 5-formyl-1H-pyrazole-4-carboxylate has a molecular weight of 182.18 . It is a liquid at room temperature with a melting point of 39-41°C .Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 5-formyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and characterized for their antimicrobial activity . These compounds were found to have excellent antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Analgesic Power
Pyrazole derivatives, including ethyl 5-formyl-1H-pyrazole-4-carboxylate, are of pharmaceutical interest due to their analgesic power . They have been used in medicinal chemistry research for their potential in pain management .
Anticancer Properties
Pyrazole molecules, including ethyl 5-formyl-1H-pyrazole-4-carboxylate, have shown potential in anticancer research . Their unique structure and properties make them candidates for developing new anticancer drugs .
Anti-inflammatory Properties
Ethyl 5-formyl-1H-pyrazole-4-carboxylate derivatives have also been studied for their anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases .
Antidepressant and Anticonvulsant Properties
Research has shown that pyrazole derivatives can have antidepressant and anticonvulsant properties . This makes ethyl 5-formyl-1H-pyrazole-4-carboxylate a compound of interest in the field of neuroscience and mental health .
Intermediate in Organic Synthesis
Ethyl 5-formyl-1H-pyrazole-4-carboxylate is used as an intermediate in organic synthesis . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Safety and Hazards
Ethyl 5-formyl-1H-pyrazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
These can include pathways related to inflammation, cancer, and microbial infections .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how ethyl 5-formyl-1H-pyrazole-4-carboxylate interacts with its targets and exerts its effects
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-formyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form ethyl 3-hydrazinyl-3-oxopropanoate. This intermediate is then reacted with formic acid to form ethyl 5-formyl-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 4,4,4-trifluoroacetoacetate", "Hydrazine hydrate", "Formic acid" ], "Reaction": [ "Step 1: Ethyl 4,4,4-trifluoroacetoacetate is reacted with hydrazine hydrate in ethanol at reflux temperature to form ethyl 3-hydrazinyl-3-oxopropanoate.", "Step 2: Ethyl 3-hydrazinyl-3-oxopropanoate is then reacted with formic acid in ethanol at reflux temperature to form ethyl 5-formyl-1H-pyrazole-4-carboxylate.", "Step 3: The product is isolated by filtration and recrystallization from ethanol." ] } | |
Numéro CAS |
56563-30-5 |
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



